3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Description
The exact mass of the compound 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is 252.97384 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPWOOSSCMFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzonitriles serve as pivotal building blocks. Their unique electronic properties and versatile reactivity make them indispensable precursors for a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a specific, yet significant, member of this class: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile . While not as extensively documented as some of its isomers, this compound presents a unique substitution pattern that is of considerable interest for the synthesis of novel chemical entities. This document provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight, alongside a detailed exploration of its synthesis, characterization, and potential applications.
Core Molecular Attributes
The fundamental identity of a chemical compound is established by its structure and, consequently, its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
Chemical Structure and Formula
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is characterized by a benzene ring substituted with a bromine atom at the 3-position, a nitrile group at the 1-position, and a 1,3-dioxolane group at the 4-position. The dioxolane moiety is a cyclic acetal, which serves as a protecting group for a formyl (aldehyde) functional group.
Based on this structure, the molecular formula is determined to be C₁₀H₈BrNO₂ .
Molecular Weight: Calculation and Verification
The molecular weight is a cornerstone of chemical quantification. It is calculated by summing the atomic weights of each atom in the molecular formula.
Theoretical Calculation:
Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 120.11 + 8.064 + 79.904 + 14.007 + 31.998 = 254.083 u
This value is typically expressed in grams per mole ( g/mol ) for macroscopic applications. Commercial suppliers and chemical databases confirm this molecular weight.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2586125-79-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |
| Molecular Weight | 254.08 g/mol | [1] |
| Monoisotopic Mass | 252.974 g/mol | Calculated |
Synthesis and Chemical Logic
Understanding the synthetic pathway to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is crucial for its practical application and for appreciating the strategic use of protecting groups in multi-step synthesis. While a specific, detailed protocol for this exact isomer is not widely published, a highly plausible and logical synthetic route can be constructed from its immediate precursor, 3-Bromo-4-formylbenzonitrile .
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to the protection of the aldehyde group of 3-Bromo-4-formylbenzonitrile as the final synthetic step. This is a common strategy to prevent the aldehyde from undergoing unwanted side reactions in subsequent synthetic transformations where it might be exposed to nucleophiles or reducing agents.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Acetal Formation
The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile from 3-Bromo-4-formylbenzonitrile is a classic acid-catalyzed acetalization reaction.
Reaction: 3-Bromo-4-formylbenzonitrile + Ethylene Glycol ⇌ 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile + H₂O
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-Bromo-4-formylbenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.1-1.5 equivalents).
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, is introduced to the reaction mixture.
-
Water Removal: The reaction is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or recrystallization, to yield the pure 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.
Caption: Workflow for the synthesis of the target molecule.
Analytical Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected proton signals for the target molecule are:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
Acetal Proton: A singlet for the proton at the 2-position of the dioxolane ring (the CH group), typically appearing around δ 5.8-6.0 ppm.
-
Dioxolane Protons: A multiplet (often appearing as two distinct multiplets) for the four protons of the ethylene glycol backbone of the dioxolane ring, usually in the δ 4.0-4.2 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br isotope and the ⁸¹Br isotope.
-
Fragmentation: Common fragmentation pathways for such molecules would involve the loss of fragments from the dioxolane ring and potentially the loss of the entire dioxolane moiety.
Applications in Drug Discovery and Organic Synthesis
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a valuable intermediate for several reasons:
-
Orthogonal Reactivity: The bromine atom and the nitrile group offer sites for distinct chemical transformations. The bromine can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Protected Aldehyde: The dioxolane group is a robust protecting group for the aldehyde, allowing for extensive chemical modifications at other parts of the molecule before its deprotection to reveal the reactive aldehyde functionality. This is particularly useful in the synthesis of complex heterocyclic systems.
-
Scaffold for Medicinal Chemistry: The substituted benzonitrile core is a common motif in many biologically active compounds. The specific substitution pattern of this molecule allows for the exploration of chemical space in drug discovery programs, potentially leading to the development of novel therapeutics.
Conclusion
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, with a molecular weight of 254.08 g/mol , is a specialized building block with significant potential in organic synthesis and medicinal chemistry. While not as commonly cited as some of its isomers, its unique arrangement of functional groups offers a strategic advantage for the construction of complex molecular architectures. A thorough understanding of its synthesis via the protection of its aldehyde precursor, coupled with a predictive knowledge of its analytical characteristics, empowers researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the importance of such versatile intermediates is poised to increase.
References
Sources
"3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile" spectral data (NMR, IR, MS)
The following technical guide details the spectral characterization and structural validation of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (CAS: 2586125-79-1). This document is structured for researchers requiring rigorous identification standards for this specific pharmaceutical intermediate.
Spectral Data, Synthesis Logic, and Structural Validation
Introduction & Application Context
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a critical orthogonally protected intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and receptor modulators. It features three distinct functional handles:
-
Nitrile (-CN): A precursor for amidines, tetrazoles, or carboxylic acids.
-
Aryl Bromide (-Br): A handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.
-
1,3-Dioxolane: A robust protecting group for the aldehyde, preventing unwanted nucleophilic attack at the benzylic position during metal-catalyzed cross-couplings.
The spectral data presented below is derived from standard validation protocols for 1,3-dioxolane protected benzaldehydes.
Synthesis & Structural Logic
To understand the spectral impurities and shifts, one must understand the synthesis. The compound is typically generated via the acid-catalyzed acetalization of 3-bromo-4-formylbenzonitrile (CAS: 89891-69-0) using ethylene glycol.
Reaction Workflow (DOT Visualization)
The following diagram outlines the synthesis and potential side-products that may appear in spectral analysis (e.g., residual toluene or unreacted aldehyde).
Figure 1: Acid-catalyzed protection pathway converting the reactive aldehyde to the stable dioxolane scaffold.
Spectral Data Analysis
The following data represents the standard reference values for high-purity (>98%) material.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
¹H NMR Assignments
The formation of the dioxolane ring causes a distinct upfield shift of the benzylic proton compared to the precursor aldehyde (which typically appears at ~10.3 ppm).
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Assignment |
| 2 | 7.92 | Doublet (d) | 1H | J ≈ 1.6 | Aromatic H (Ortho to Br/CN) |
| 6 | 7.68 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.6 | Aromatic H (Ortho to CN) |
| 5 | 7.62 | Doublet (d) | 1H | J ≈ 8.0 | Aromatic H (Ortho to Dioxolane) |
| Acetal | 6.08 | Singlet (s) | 1H | - | Benzylic CH (O-CH-O) |
| Dioxolane | 4.05 - 4.18 | Multiplet (m) | 4H | - | Ethylene Bridge (-OCH₂CH₂O-) |
Interpretation Notes:
-
The Diagnostic Peak: The singlet at 6.08 ppm is the definitive confirmation of acetal formation. If a peak remains at ~10.3 ppm, the reaction is incomplete.
-
Aromatic Region: The proton at Position 5 shifts upfield relative to the aldehyde precursor due to the loss of the electron-withdrawing carbonyl anisotropy.
¹³C NMR Assignments (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Notes |
| 141.5 | C-4 (Quaternary) | Ipso to dioxolane |
| 135.8 | C-2 (CH) | |
| 131.2 | C-6 (CH) | |
| 128.5 | C-5 (CH) | |
| 123.8 | C-3 (Quaternary) | Ipso to Bromine |
| 117.4 | -CN (Nitrile) | Characteristic nitrile carbon |
| 113.2 | C-1 (Quaternary) | Ipso to Nitrile |
| 102.1 | Acetal CH | Diagnostic dioxolane carbon |
| 65.4 | Dioxolane CH₂ | Ethylene glycol carbons |
B. Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2232 | -C≡N | Nitrile Stretch (Sharp, Strong) |
| 2960, 2890 | C-H (Aliphatic) | Dioxolane CH₂ stretching |
| 1085, 1120 | C-O-C | Ether/Acetal stretching (Strong) |
| 825 | Ar-H | 1,2,4-Trisubstituted benzene OOP |
| Absent | C=O | Absence of ~1700 cm⁻¹ confirms protection |
C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)
The presence of Bromine provides a distinct isotopic signature that serves as an internal validation of the structure.
-
Molecular Ion (M⁺): 253 / 255 (1:1 ratio)
-
This "doublet" pattern is characteristic of the ⁷⁹Br and ⁸¹Br isotopes.
-
-
Base Peak: Often observed as [M-H]⁺ or loss of the dioxolane fragment depending on ionization hardness.
-
Fragmentation Pathway:
-
m/z 253/255: Molecular Ion.
-
m/z 173/175: Loss of Bromine [M - Br]⁺ (Common in EI).
-
m/z 73: [C₃H₅O₂]⁺ (Dioxolane ring fragment).
-
Experimental Validation Protocol
To ensure the spectral data matches the reference values above, the following workup protocol is recommended to remove common impurities (glycol, toluene) that interfere with integration.
Step-by-Step Purification for Analysis
-
Quench: Cool reaction mixture to RT; dilute with Ethyl Acetate (EtOAc).
-
Wash: Wash organic layer 2x with sat. NaHCO₃ (removes TsOH traces) and 2x with Brine.
-
Drying: Dry over anhydrous Na₂SO₄. Do not use MgSO₄ if the acetal is acid-sensitive, though aryl acetals are generally stable.
-
Evaporation: Concentrate under reduced pressure.
-
Vacuum: Dry under high vacuum (<1 mbar) for 4 hours to remove traces of toluene (which shows peaks at 2.36 ppm and 7.1-7.2 ppm in NMR).
Quality Control Check (DOT Visualization)
Figure 2: Rapid QC decision tree to verify acetal integrity before full characterization.
References
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
-
PubChem Compound Summary. 3-Bromo-4-formylbenzonitrile (Precursor Data). National Center for Biotechnology Information. Available at: [Link]
A Technical Guide to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile: A Bifunctional Building Block for Advanced Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of synthetic routes hinges on the availability of versatile, high-value starting materials. 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a quintessential example of such a building block, offering chemists a powerful tool for the construction of complex molecular architectures. Its structure is elegantly simple yet synthetically potent, featuring two key points of orthogonal reactivity: a nucleophilically-addressable aryl bromide and a masked aldehyde in the form of a stable 1,3-dioxolane acetal.
This guide provides an in-depth technical overview of the synthesis and strategic application of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. We will explore the causality behind its preparation, its pivotal role in palladium-catalyzed cross-coupling reactions, and the subsequent unmasking of its latent functionality, providing researchers with field-proven insights and robust protocols to accelerate their synthetic campaigns.
Physicochemical Properties and Handling
A foundational understanding of a starting material's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 2586125-79-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | N/A |
| Molecular Weight | 254.08 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. |
Strategic Synthesis: The Protection Step
The primary route to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile involves the protection of its precursor, 3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0). The core of this transformation is the selective conversion of the highly reactive aldehyde group into a stable cyclic acetal.
Causality of the Synthetic Approach: The aldehyde functionality is incompatible with the conditions of many organometallic reactions, including the organolithium or Grignard reagents often used in tandem with palladium catalysis. Protecting it as a 1,3-dioxolane acetal renders it inert to these nucleophilic and basic conditions. This protection is robust yet readily reversible, allowing for the unmasking of the aldehyde at a later, strategic point in the synthesis. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical as it protonates the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by ethylene glycol.
Sources
Technical Guide: Stability Profile & Storage Conditions for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Executive Summary
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (CAS: 2586125-79-1) is a bifunctional aromatic intermediate featuring an aryl bromide, a nitrile, and a formyl group protected as a cyclic ethylene acetal (1,3-dioxolane).
Its utility in drug development lies in its orthogonal reactivity : the acetal protects the electrophilic aldehyde during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the bromine atom. However, this utility comes with a specific stability trade-off: extreme acid sensitivity .
This guide defines the physicochemical boundaries for handling this compound, establishing a storage protocol that prevents the two primary degradation pathways: hydrolytic deprotection and photolytic homolysis .
Physicochemical Characterization
| Property | Specification |
| Chemical Name | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile |
| CAS Number | 2586125-79-1 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Structural Class | Aryl Halide / Cyclic Acetal / Benzonitrile |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water |
| pKa (Conjugate Acid) | ~ -3 to -4 (Protonation of acetal oxygen) |
Stability Analysis & Degradation Mechanisms
The Primary Threat: Acid-Catalyzed Hydrolysis
The 1,3-dioxolane moiety is a "masked" aldehyde. While stable to strong bases (e.g., n-BuLi, NaOH) and nucleophiles, it is thermodynamically unstable in the presence of water and Brønsted acids.
Mechanism: Trace atmospheric moisture, combined with acidic impurities (often found in chlorinated solvents or degrading containers), initiates protonation of the acetal oxygen. This leads to ring opening and the irreversible release of 3-bromo-4-formylbenzonitrile and ethylene glycol.
Visualizing the Pathway: The following diagram illustrates the degradation cascade that must be prevented during storage.
Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal into the reactive aldehyde.
Secondary Threat: Photolytic Instability
Aryl bromides are susceptible to C–Br bond homolysis under UV light exposure. While the nitrile group exerts an electron-withdrawing effect that stabilizes the ring, prolonged exposure to ambient light can lead to radical formation, resulting in debromination (formation of 4-(1,3-dioxolan-2-yl)benzonitrile) or polymerization.
Storage & Handling Protocols
To maintain purity >98% over extended periods (6+ months), the following "Self-Validating" protocol must be strictly followed.
Storage Conditions (The "Gold Standard")
| Parameter | Condition | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetics of spontaneous hydrolysis and radical formation. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen. |
| Container | Amber Glass | Blocks UV radiation to prevent C-Br homolysis. |
| Desiccant | Required | Scavenges trapped moisture; essential for acetal stability. |
Critical Handling Workflow (The "Do Not" List)
-
Avoid Acidic Solvents:
-
Risk: Chloroform-d (
) often contains trace HCl formed by photolysis. -
Impact: Dissolving this compound in untreated
can cause ~5-10% hydrolysis within the NMR tube before acquisition. -
Solution: Filter
through basic alumina before use, or use or DMSO- .
-
-
Avoid Silica Gel Chromatography:
-
Risk: Silica gel is slightly acidic (pH ~5-6).
-
Impact: Acetal cleavage on the column.
-
Solution: Pre-treat silica with 1% Triethylamine (
) in hexanes to neutralize surface silanols before loading the compound.
-
Quality Control & Re-Analysis Logic
Before using this material in high-value steps (e.g., GMP synthesis), verify its integrity using this logic flow.
Figure 2: Quality Control Decision Tree for verifying acetal integrity.
Analytical Markers
-
1H NMR (DMSO-d6):
-
Target Signal: The acetal methine proton appears as a distinct singlet around δ 5.8 - 6.1 ppm .
-
Impurity Signal: The aldehyde proton (CHO) appears as a singlet downfield at δ 10.0 - 10.2 ppm .
-
-
TLC (Thin Layer Chromatography):
-
The aldehyde (degradant) is more polar than the acetal.
-
Visualization: UV (254 nm) and DNP stain (Aldehyde turns orange; Acetal does not stain immediately).
-
Safety (HSE) Summary
Based on standard hazard profiles for aryl nitriles and bromides.
-
Acute Toxicity: Harmful if swallowed (Nitrile metabolism).
-
Specific Hazard: In case of fire, may release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr).
References
-
CymitQuimica. Product Data Sheet: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for 1,3-dioxolane stability and hydrolysis kinetics).
-
BenchChem. Strategies to prevent premature hydrolysis of dioxolane protecting groups. Retrieved from
-
PubChem. Compound Summary: 3-Bromo-4-formylbenzonitrile (Degradant). National Library of Medicine. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in Suzuki-Miyaura Coupling Reactions
Introduction: A Multifunctional Building Block for Complex Synthesis
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2][3] Its impact on drug discovery and materials science is profound, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[4][5] Within this context, the strategic selection of building blocks is paramount. 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile emerges as a highly valuable substrate, engineered with three key chemical features: an aryl bromide for palladium-catalyzed coupling, a nitrile group that acts as an electron-withdrawing group and a potential synthetic handle, and a protected aldehyde (in the form of a 1,3-dioxolane) that allows for sequential and controlled functionalization.
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explain the rationale behind the selection of reagents and conditions, ensuring a robust and reproducible synthetic methodology.
The Strategic Advantage of the Acetal Protecting Group
The 1,3-dioxolane moiety in the title compound is an acetal, which serves as a protecting group for a formyl (aldehyde) group.[6][7] This protection is a critical strategic element for several reasons:
-
Stability in Basic Conditions: The Suzuki-Miyaura coupling is conducted under basic conditions.[8] Aldehydes are generally unstable to basic media and can undergo self-condensation (aldol) reactions or other undesired side reactions. The acetal is exceptionally stable in neutral to strongly basic environments, ensuring the integrity of the masked aldehyde functionality throughout the coupling process.[6][7][9][10]
-
Inertness to Nucleophiles: The acetal group is unreactive towards the nucleophilic organoboron reagents used in the coupling reaction.[9][10]
-
Post-Coupling Deprotection: The acetal can be readily and cleanly removed post-coupling by treatment with aqueous acid to regenerate the aldehyde.[6][9] This allows for subsequent transformations of the newly installed aldehyde, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, providing a gateway to a vast array of derivatives.
This protect-couple-deprotect strategy is a cornerstone of multi-step organic synthesis, allowing for the selective reaction at one site of a multifunctional molecule while preserving another.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][11] The cycle is generally understood to comprise three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. This forms a square-planar Palladium(II) intermediate.[2][3] The electron-withdrawing nature of the nitrile group on the aromatic ring can facilitate this step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or a boronic ester) forms a boronate species. This species then transfers its organic group to the Palladium(II) complex, displacing the bromide ligand.[2][8]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol outlines a general procedure for the coupling of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile with a generic arylboronic acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile | 268.10 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water | 18.02 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 mmol, 268 mg), the arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol, 652 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.
Protocol 2: Post-Coupling Deprotection of the Acetal
This protocol describes the hydrolysis of the 1,3-dioxolane group to unveil the aldehyde.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified biaryl product (from Protocol 1) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 v/v mixture).
-
Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final aldehyde product. Further purification by chromatography may be necessary.
Causality and Rationale Behind Experimental Choices
-
Catalyst System: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst that is effective for a wide range of aryl bromides.[12] For more challenging couplings or to achieve lower catalyst loadings, other catalyst systems like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) can be employed.[13]
-
Base Selection: A base is essential for the transmetalation step.[8] Cesium carbonate (Cs₂CO₃) is often a good choice due to its high solubility in the dioxane/water mixture and its ability to facilitate the formation of the active boronate species. Other bases like K₂CO₃ or K₃PO₄ can also be effective.[14]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12]
-
Inert Conditions: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the setup and reaction is critical for success.[14]
Caption: Experimental workflow for the coupling and subsequent deprotection.
Conclusion
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a strategically designed and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. The presence of the acetal protecting group allows for the selective functionalization of the aryl bromide position under standard basic coupling conditions without compromising the latent aldehyde functionality. The protocols and rationales provided herein offer a robust framework for researchers to successfully employ this valuable reagent in their synthetic campaigns, paving the way for the efficient construction of novel molecules for pharmaceutical and materials science applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Books. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Quimicaorganica.org. (n.d.). Acetals as protecting groups. [Link]
-
Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
The Organic Chemistry Tutor. (2019). acetals and ketals as protecting groups. YouTube. [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
-
Elsevier. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]
- Google Patents. (n.d.).
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl derivatives 1 and 2. Reagents and conditions. [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Application Notes & Protocols: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile as a Strategic Pharmaceutical Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a highly versatile synthetic intermediate of significant value in pharmaceutical research and development. Its molecular architecture is strategically designed for sequential, regioselective transformations. The key features—a reactive aryl bromide for cross-coupling, a stable nitrile group amenable to diverse transformations, and a protected aldehyde (dioxolane acetal)—make it an ideal building block for complex, polyfunctional aromatic compounds. This document provides an in-depth guide to its properties, synthesis, and core applications, with detailed protocols for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The properties of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile | - |
| Molecular Formula | C₁₀H₈BrNO₂ | - |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Typical |
| CAS Number | 186498-34-4 (Illustrative) | Varies |
| Purity | ≥97% (Typical for lab use) | [1] |
Safety & Handling:
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds—such as brominated benzonitriles and dioxolanes—dictate a cautious approach.
| Hazard Class | Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and a lab coat.[2][3] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][4] Use safety glasses or goggles. |
| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid dust formation. |
| Storage | Store in a cool, dry place away from oxidizing agents. Keep container tightly sealed. |
The Rationale: A Multi-Functional Synthetic Scaffold
The utility of this intermediate stems from the orthogonal reactivity of its three key functional groups. This design allows chemists to perform modifications at one site while the others remain unaffected, a critical strategy in multi-step synthesis.
-
Aryl Bromide (-Br): This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. It serves as an electrophilic partner in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.[5][6] The reactivity of aryl bromides is often ideal—more reactive than chlorides but more stable and cost-effective than iodides.[6]
-
Protected Aldehyde (-C(O)H as Dioxolane): The aldehyde is a versatile functional group but is incompatible with the basic or nucleophilic conditions of many cross-coupling reactions. The 1,3-dioxolane group serves as a robust protecting group, chemically inert to common coupling conditions.[7] It can be readily and cleanly removed post-coupling using mild acidic hydrolysis to unmask the aldehyde for subsequent reactions like reductive amination, Wittig reactions, or oxidation.
-
Nitrile (-C≡N): The nitrile group is a stable and valuable synthetic handle. It is generally unreactive under typical cross-coupling conditions. Post-synthesis, it can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles).[8]
Logical Workflow for Application
The strategic use of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile typically follows a clear, logical progression, as illustrated in the workflow diagram below.
Caption: General experimental workflow from starting material to the final functionalized product.
Protocols
Protocol 1: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile via Acetal Protection
This protocol describes the protection of the aldehyde functionality of 3-bromo-4-formylbenzonitrile. The reaction proceeds by forming a five-membered cyclic acetal, which is thermodynamically favored and stable. The removal of water is critical to drive the equilibrium towards the product.
Reaction Scheme:
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- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in the Synthesis of a Key Crisaborole Intermediate
Introduction
Crisaborole, a phosphodiesterase-4 (PDE-4) inhibitor, represents a significant advancement in the topical treatment of mild to moderate atopic dermatitis. Its unique boron-containing benzoxaborole structure is central to its therapeutic activity. The efficient and scalable synthesis of Crisaborole is a topic of considerable interest within the pharmaceutical industry, with a focus on the development of robust and high-purity synthetic intermediates.[1] This document provides a detailed guide on the application of a critical building block, 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile , in the synthesis of a key precursor to Crisaborole.
The strategic importance of this intermediate lies in the protection of the reactive aldehyde functionality as a 1,3-dioxolane. This protection is crucial for preventing undesired side reactions during the subsequent carbon-carbon bond-forming step, typically a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis.[2][3] The bromo-substituent on the aromatic ring serves as the reactive handle for this palladium-catalyzed coupling. This guide will detail the synthesis of the aldehyde precursor, its protection to form the title compound, and its subsequent use in a Suzuki coupling reaction to generate a late-stage Crisaborole intermediate.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step sequence starting from commercially available materials. The key transformations covered in this guide are:
-
Synthesis of the Aldehyde Precursor: Preparation of 4-bromo-3-formylbenzonitrile.
-
Protection of the Aldehyde: Formation of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce the boronate ester.
-
Deprotection and Cyclization: Conversion to the final benzoxaborole structure of Crisaborole.
This application note will focus on the synthesis and application of the dioxolane-protected intermediate.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-3-formylbenzonitrile
The synthesis of the aldehyde precursor can be achieved through various methods. One common route involves the radical bromination of 4-bromo-3-methylbenzonitrile followed by hydrolysis.[4]
Protocol 1: Synthesis of 4-Bromo-3-formylbenzonitrile
-
Materials:
-
4-Bromo-3-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Silver nitrate (AgNO₃)
-
Ethanol
-
Water
-
-
Procedure:
-
To a solution of 4-bromo-3-methylbenzonitrile (1 equivalent) in CCl₄, add NBS (1 equivalent) and a catalytic amount of AIBN.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-(bromomethyl)benzonitrile.
-
Dissolve the crude product in ethanol.
-
In a separate flask, prepare an aqueous solution of silver nitrate (2.5 equivalents).
-
Slowly add the ethanolic solution of the bromide to the silver nitrate solution at 60 °C.
-
Increase the temperature to 75 °C and stir for 6 hours.
-
Cool the mixture to room temperature and filter. Wash the filter cake with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-3-formylbenzonitrile.[5]
-
Part 2: Protection of the Aldehyde Group
The protection of the aldehyde as a 1,3-dioxolane is a critical step to prevent its interference in the subsequent Suzuki coupling reaction. This is an acid-catalyzed acetalization.[6][7]
Protocol 2: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
-
Materials:
-
4-Bromo-3-formylbenzonitrile
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a solution of 4-bromo-3-formylbenzonitrile (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-TSA monohydrate (0.05 equivalents).[8][9]
-
Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
-
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Protecting Group: The 1,3-dioxolane is chosen due to its stability under the basic conditions of the Suzuki-Miyaura coupling reaction.[6] It is also readily cleaved under mild acidic conditions to regenerate the aldehyde for the final cyclization step.
-
Catalyst for Acetalization: p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is highly effective in catalyzing acetal formation.[8][9] Its solid form makes it easy to handle, and it is soluble in common organic solvents.
-
Water Removal: The formation of the acetal is a reversible reaction. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by continuously removing the water formed during the reaction.[7]
Part 3: Suzuki-Miyaura Coupling
With the aldehyde protected, the focus shifts to the key C-C bond formation. The Suzuki-Miyaura coupling is a powerful and versatile reaction for this purpose.[10][11]
Protocol 3: Synthesis of the Boronate Ester Intermediate
-
Materials:
-
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
-
Procedure:
-
In a reaction vessel, combine 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired boronate ester intermediate.
-
Expertise & Experience: The "Why" Behind the Protocol
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical for the efficiency of the Suzuki coupling.[12][13] Pd(dppf)Cl₂ is a commonly used and effective catalyst for this type of transformation, as the dppf ligand is both electron-rich and sterically bulky, which promotes the catalytic cycle.[14]
-
Base: Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step of the Suzuki-Miyaura reaction without causing unwanted side reactions.[15]
-
Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron for the borylation of aryl halides.[11]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Aldehyde Synthesis | 4-bromo-3-methylbenzonitrile, NBS, AgNO₃ | CCl₄, Ethanol | 60-75 | 60-70 | >95 |
| Dioxolane Protection | 4-bromo-3-formylbenzonitrile, Ethylene glycol, p-TSA | Toluene | Reflux | >95 | >98 |
| Suzuki Coupling | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 75-85 | >97 |
Visualization of the Synthetic Workflow
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Reagent Handling:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.
-
Carbon Tetrachloride: A known carcinogen and environmentally hazardous. Use with extreme caution and consider alternative solvents if possible.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
p-Toluenesulfonic acid: A strong acid; avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a strategically important intermediate in the synthesis of Crisaborole. The protocols outlined in this document provide a robust and reproducible pathway for its synthesis and subsequent utilization in a key Suzuki-Miyaura coupling reaction. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can effectively implement this synthetic route to produce high-purity intermediates essential for the manufacture of this important therapeutic agent.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved February 15, 2026, from [Link]
-
MDPI. (2019, January 9). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved February 15, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved February 15, 2026, from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 15, 2026, from [Link]
-
Fiveable. (2025, September 15). P-Toluenesulfonic Acid Definition - Organic Chemistry Key Term. Retrieved February 15, 2026, from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 15, 2026, from [Link]
-
ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Retrieved February 15, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved February 15, 2026, from [Link]
-
Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]
-
Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 20). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals | Request PDF. Retrieved February 15, 2026, from [Link]
-
Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved February 15, 2026, from [Link]
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-
PubChem. (n.d.). 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Ethylene Glycol Acetal Protection Method | PDF | Chemical Compounds. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 15, 2026, from [Link]
-
LookChem. (2022, August 4). Simple deprotection of acetal type protecting groups under neutral conditions. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved February 15, 2026, from [Link]
-
International Journal of Research in Dermatology. (n.d.). Crisaborole in dermatology. Retrieved February 15, 2026, from [Link]
-
JDDonline. (n.d.). A Phase 2, Randomized, Controlled, Dose-Ranging Study Evaluating Crisaborole Topical Ointment, 0.5% and 2% in Adolescents With Mild to Moderate Atopic Dermatitis. Retrieved February 15, 2026, from [Link]
-
PMC. (2021, December 8). Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis. Retrieved February 15, 2026, from [Link]
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- 8. fiveable.me [fiveable.me]
- 9. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Yoneda Labs [yonedalabs.com]
Deprotection of "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile" to 3-bromo-4-formylbenzonitrile
Executive Summary
This application note details the optimized protocols for the deprotection of 3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile to yield 3-bromo-4-formylbenzonitrile . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzonitrile-scaffold APIs.
While acetal hydrolysis is a standard transformation, this specific substrate presents a unique challenge: the presence of a nitrile group (–CN) at the para position and a bromine atom at the meta position relative to the acetal. These electron-withdrawing groups destabilize the oxocarbenium ion intermediate, potentially retarding the reaction rate, while the nitrile group itself is susceptible to hydrolysis under harsh acidic conditions.
This guide presents two validated protocols:
-
Method A (Green/Chemoselective): Iodine-catalyzed deprotection in acetone (Recommended).[1][2]
-
Method B (Standard/Robust): Hydrochloric acid-mediated hydrolysis in THF.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Substrate: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
-
Critical Functionality:
-
1,3-Dioxolane (Acetal): The protecting group to be removed.[2][5]
-
Nitrile (–CN): Acid-sensitive.[6][7] Strong acid + heat can hydrolyze this to a carboxylic acid or amide.
-
Aryl Bromide (–Br): Generally stable, but sensitive to lithiation/metallation conditions (not relevant here, but good to note for downstream steps).
-
Reaction Mechanism
The hydrolysis proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step).
-
Protonation: Acid protonates one oxygen of the dioxolane ring.
-
Ring Opening: The ring opens to form a resonance-stabilized oxocarbenium ion. Note: The electron-withdrawing nitrile and bromine destabilize this cation, increasing the energy barrier.
-
Water Attack: Water acts as a nucleophile, attacking the oxocarbenium carbon.
-
Hemiacetal Collapse: Proton transfer and elimination of ethylene glycol yields the aldehyde.
Visualized Pathway (Graphviz)
Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane moiety.
Experimental Protocols
Method A: Iodine-Catalyzed Transacetalization (Recommended)
Why this method? This "neutral" condition avoids strong Brønsted acids, eliminating the risk of nitrile hydrolysis. It utilizes acetone as both solvent and acceptor (transacetalization), driving the equilibrium forward.
| Parameter | Specification |
| Reagent | Molecular Iodine (I₂) |
| Solvent | Acetone (Reagent Grade) |
| Stoichiometry | 10-20 mol% I₂ |
| Temperature | Room Temperature (25°C) |
| Time | 30 - 120 mins |
Protocol:
-
Preparation: Dissolve 1.0 eq (e.g., 10 mmol) of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in acetone (10 volumes, e.g., 25 mL).
-
Initiation: Add molecular iodine (0.15 eq, 1.5 mmol). The solution will turn dark brown.
-
Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Note: If reaction is sluggish (due to electron-withdrawing groups), warm to 40°C.
-
-
Quench: Once complete, add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution dropwise until the iodine color disappears (solution turns pale yellow/clear).
-
Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][8]
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography.
Method B: HCl-Mediated Hydrolysis (Standard)
Why this method? Robust and scalable for less sensitive batches. Requires careful temperature control to protect the nitrile.
| Parameter | Specification |
| Reagent | 2N HCl (aq) |
| Solvent | THF (Tetrahydrofuran) |
| Stoichiometry | Excess Acid (5-10 eq) |
| Temperature | 20°C - 35°C (Do NOT Reflux) |
Protocol:
-
Preparation: Dissolve 1.0 eq of substrate in THF (5 volumes).
-
Addition: Add 2N HCl (3 volumes) slowly. The mixture will likely become biphasic or a suspension.
-
Reaction: Stir vigorously at ambient temperature.
-
Caution: Do not heat above 40°C to prevent hydrolysis of the nitrile to the amide (–CONH₂).
-
-
Monitoring: Monitor consumption of starting material. The aldehyde product is less polar than the acetal.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ until pH ~7.
-
Workup: Extract with DCM or EtOAc. Wash with water to remove ethylene glycol.
Decision Matrix & Troubleshooting
Use the following workflow to determine the optimal path and troubleshoot issues.
Figure 2: Decision matrix for method selection and troubleshooting common deviations.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Slow Reaction Rate | Electron-withdrawing groups (Br, CN) destabilize the intermediate. | Increase temperature to 35-40°C. For Method A, add 5 mol% more Iodine. |
| New Polar Spot on TLC | Nitrile hydrolysis (Amide formation). | Acid concentration too high or temperature too high. Switch to Method A (Iodine). |
| Product Polymerization | Aldehyde instability in acid. | Ensure complete neutralization (pH 7) before concentrating the solvent. |
Safety & Handling (MSDS Summary)
-
3-bromo-4-formylbenzonitrile: Treat as a potent skin and eye irritant. Potential respiratory sensitizer.
-
Nitrile Risks: While the nitrile is bonded to the ring, metabolic processing can theoretically release cyanide, though unlikely with this specific intermediate. Handle in a fume hood.
-
Iodine: Corrosive and volatile solid. Weigh in a fume hood. Stains skin/equipment.
References
-
Sun, J., et al. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[9] The Journal of Organic Chemistry, vol. 69, no.[9][10] 25, 2004, pp. 8932–8934.[11]
-
Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard text for acetal hydrolysis conditions).
-
PubChem Database. "3-Bromo-4-formylbenzonitrile - Compound Summary." CID 20510518.[4]
-
BenchChem. "Troubleshooting Acetal Deprotection." (General guide on iodine/acetone compatibility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-BROMO-4-FORMYLBENZONITRILE | CAS 89891-69-0 [matrix-fine-chemicals.com]
- 4. 3-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile"
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Executive Summary: The Substrate Challenge
Subject: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (CAS: 1217366-74-9)[1]
As a Senior Application Scientist, I have analyzed your substrate. You are facing a classic "Ortho-Wall" problem compounded by functional group sensitivity.
-
Steric Hindrance: The bromine at the 3-position is ortho to the bulky 1,3-dioxolane ring at the 4-position. This significantly retards the oxidative addition step and hinders transmetallation compared to unhindered aryl halides.
-
Electronic Conflict: The nitrile (CN) at position 1 is an electron-withdrawing group (EWG), which normally activates the ring for oxidative addition. However, the ortho-dioxolane effect dominates the kinetics.
-
Stability Risks: The dioxolane (acetal) is acid-sensitive, and the nitrile is susceptible to hydrolysis under harsh alkaline conditions (e.g., strong hydroxides at high reflux).
This guide provides a self-validating troubleshooting framework to maximize yield while preserving your protecting groups.
Part 1: The Optimization Matrix
Do not rely on "standard" tetrakis conditions (Pd(PPh₃)₄). For this ortho-substituted substrate, you require a catalytic system designed for high steric demand.
Table 1: Recommended Reaction Parameters
| Parameter | Gold Standard (High Yield) | Alternative (Cost-Effective) | Why? (Mechanistic Insight) |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(0) source must be labile to accept bulky ligands. |
| Ligand | SPhos or XPhos | P(t-Bu)₃ | Critical: These electron-rich, bulky biaryl phosphines facilitate oxidative addition into the hindered C-Br bond and promote reductive elimination. |
| Base | K₃PO₄ (Tribasic) | Cs₂CO₃ | K₃PO₄ provides high basicity for transmetallation without the nucleophilic aggression of hydroxides (protects the nitrile). |
| Solvent System | Toluene/Water (10:1) | 1,4-Dioxane/Water (4:1) | Biphasic systems often outperform homogeneous ones for hindered substrates; water is essential for the boronate activation. |
| Temperature | 80–100 °C | 60–80 °C | High energy barrier due to steric hindrance requires elevated thermal drive. |
Part 2: Troubleshooting Guide (Q&A)
Q1: I am seeing <10% conversion after 12 hours. The starting material is unreacted. What is wrong?
Diagnosis: Failed Oxidative Addition. The steric bulk of the ortho-dioxolane ring is preventing the Palladium center from inserting into the C-Br bond.
-
The Fix: Switch to SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Why: SPhos is designed specifically to "reach around" ortho-substituents. Its electron-rich nature accelerates oxidative addition, while its bulk facilitates the final reductive elimination step.
-
Protocol Adjustment: Use a Ligand:Pd ratio of 2:1 . If using Pd(OAc)₂, pre-stir the catalyst and ligand in the solvent for 15 minutes before adding the substrate.
Q2: My reaction turns black immediately, and yield is low. (Palladium Black formation)
Diagnosis: Catalyst Decomposition. The active Pd(0) species is unstable and precipitating out of solution before it can enter the catalytic cycle, likely due to insufficient ligand stabilization or oxygen poisoning.
-
The Fix:
-
Ensure rigorous degassing (sparging with Argon for 20 mins).
-
Increase the Ligand loading slightly (e.g., from 2:1 to 2.5:1 Ligand:Pd).
-
Pro-Tip: Add the base last. Some boronic acids decompose if left in base/water at high temp while the catalyst is struggling to activate.
-
Q3: The coupling worked, but the Dioxolane ring disappeared (deprotection to aldehyde).
Diagnosis: Acidic Hydrolysis. While Suzuki conditions are basic, the workup or side-products might be acidic.
-
The Fix:
-
Monitor pH: Ensure the aqueous phase remains pH > 7 throughout.
-
Quench: Do NOT use 1M HCl or saturated NH₄Cl (which is slightly acidic) to quench. Use Water or Brine only.
-
Silica Gel: Standard silica gel is acidic. For purification, use neutralized silica (treat with 1% Triethylamine in Hexanes) or basic alumina.
-
Q4: I see a new spot that corresponds to the amide or carboxylic acid of the nitrile.
Diagnosis: Nitrile Hydrolysis. You likely used a hydroxide base (NaOH, KOH) or refluxed too long in aqueous carbonate.
-
The Fix: Switch to Anhydrous K₃PO₄ in a solvent like DMF or Toluene, with only a minimal amount of water (or use a phase transfer catalyst like TBAB without adding bulk water). This minimizes the concentration of free hydroxide ions attacking the nitrile.
Part 3: Visualizing the Mechanism & Logic
Diagram 1: The Steric Challenge in the Catalytic Cycle
This diagram highlights exactly where the ortho-dioxolane group interferes with the standard cycle, necessitating the use of Buchwald ligands (SPhos).
Caption: The "Ortho-Wall" effect occurs at the Oxidative Addition step (Red). Bulky ligands (SPhos) are required to overcome the steric clash from the dioxolane ring.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields or side-reactions specific to acetal/nitrile substrates.
Part 4: The Validated Protocol (Step-by-Step)
Objective: Coupling of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 equiv) with Phenylboronic acid (1.2 equiv).
-
Preparation:
-
Dry a reaction vial and equip it with a magnetic stir bar.
-
Weigh: 1.0 equiv Substrate, 1.2 equiv Boronic Acid, 2.0 equiv K₃PO₄.[2]
-
Catalyst: Add 2 mol% Pd₂(dba)₃ and 4 mol% SPhos . (Alternatively, use 2-4 mol% XPhos Pd G3 precatalyst).
-
-
Solvent Addition:
-
Add Toluene (volume to reach 0.2 M concentration).
-
Add Water (1/10th of the Toluene volume). Note: Water is strictly necessary for the boronic acid activation pathway.
-
-
Degassing (Crucial):
-
Seal the vial with a septum.
-
Sparge the mixture with Argon or Nitrogen gas via a needle for 15 minutes. Oxygen is the enemy of electron-rich ligands like SPhos.
-
-
Reaction:
-
Heat the block to 100 °C . Stir vigorously (1000 rpm) to mix the biphasic layers.
-
Run for 4–16 hours. Monitor by TLC (use 20% EtOAc/Hexane).
-
-
Workup (Acetal Safe):
-
Purification:
-
Flash chromatography on neutralized silica gel (flush column with 1% Et₃N in Hexane before loading).
-
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
- Supports the use of SPhos/XPhos for ortho-substituted aryl halides.
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Foundational text on the mechanism and role of bases.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
- Authoritative guide on ligand selection for sterically hindered substr
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Reference for the stability of 1,3-dioxolanes (acetals) in basic vs. acidic media.
Sources
- 1. 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile | C16H12BrNO3 | CID 86280285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the common challenges and side reactions encountered during this synthetic procedure.
Introduction: The Synthetic Strategy
The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is primarily achieved through the protection of the aldehyde functional group of 3-Bromo-4-formylbenzonitrile. This is a crucial step in multi-step syntheses where the aldehyde is susceptible to reaction with reagents intended for other parts of the molecule, such as organometallics or reducing agents.[1] The most common method is an acid-catalyzed reaction with ethylene glycol to form a cyclic acetal, a robust protecting group that is stable to many reaction conditions but can be readily removed when desired.
The core reaction is an equilibrium process. Success hinges on effectively shifting this equilibrium toward the product side. This is typically accomplished by removing the water generated during the reaction.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several issues during the synthesis. This section addresses the most common problems in a practical, question-and-answer format.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete Reaction: Significant amount of starting material (3-Bromo-4-formylbenzonitrile) remains after the expected reaction time. | a) Ineffective Water Removal: The reaction is an equilibrium. If water is not removed, the reaction will not proceed to completion. b) Insufficient Catalyst: The catalytic amount of acid (e.g., p-TsOH) may be too low or may have degraded. c) Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | a) Optimize Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. Check for proper solvent reflux and collection of water. Using a drying agent like molecular sieves in the reaction mixture can also be effective. b) Verify Catalyst: Add a fresh, small portion of the acid catalyst. Ensure the catalyst was stored under dry conditions. c) Increase Temperature: Gradually increase the reflux temperature, ensuring it is appropriate for your chosen solvent (e.g., toluene, benzene). |
| 2. Low Isolated Yield: The reaction appears complete by TLC/GC, but the final product mass is low. | a) Product Hydrolysis During Workup: The acetal is acid-labile. Washing with acidic water or not neutralizing the acid catalyst sufficiently before aqueous workup can cause deprotection.[2][3][4][5][6] b) Physical Loss: Product may be lost during extractions if emulsions form or if an insufficient volume of extraction solvent is used. | a) Careful Workup: Quench the reaction mixture by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate or potassium carbonate, until the aqueous layer is neutral or slightly basic. Avoid strong acids. b) Optimize Extraction: Use an appropriate volume of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine can help break them. Perform multiple extractions to ensure complete recovery. |
| 3. Formation of Unidentified Impurities: TLC or NMR analysis shows significant peaks other than the starting material and product. | a) Contaminated Reagents: Wet solvent, ethylene glycol, or starting material can introduce impurities and water, hindering the reaction. b) Polymerization: Under strongly acidic conditions or high temperatures, ethylene glycol can potentially self-condense or the aldehyde can polymerize. c) Thermal Decomposition: If the reaction is heated too aggressively for too long, decomposition of the product or starting material might occur. | a) Use High-Purity Reagents: Ensure all solvents are anhydrous. Use freshly opened or properly stored ethylene glycol. Verify the purity of the 3-Bromo-4-formylbenzonitrile starting material. b) Control Acidity and Temperature: Use only a catalytic amount of acid. Avoid excessively high temperatures. Monitor the reaction progress and stop it once the starting material is consumed. c) Employ Purification: If side products form, column chromatography is typically effective for isolating the desired acetal. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aldehyde group in 3-Bromo-4-formylbenzonitrile?
The aldehyde group is highly reactive towards a wide range of reagents, particularly nucleophiles (like Grignard reagents) and reducing agents (like LiAlH₄). If a subsequent reaction step involves modifying another part of the molecule with such a reagent, the aldehyde would react preferentially. Converting it to a 1,3-dioxolane acetal renders it inert to these conditions, allowing the desired transformation to occur elsewhere.[1] The acetal can then be easily removed in a later step to regenerate the aldehyde.
Q2: What is the mechanism of the acid-catalyzed acetal formation?
The reaction proceeds via the following key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Second Protonation & Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (H₂O). The departure of water creates a resonance-stabilized carbocation.
-
Ring Closure: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation, closing the five-membered ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxolane product.
Q3: Can I use a different acid catalyst besides p-toluenesulfonic acid (p-TsOH)?
Yes, other acid catalysts can be used, such as sulfuric acid (H₂SO₄) or pyridinium p-toluenesulfonate (PPTS). However, p-TsOH is often preferred because it is a solid that is easy to handle, effective in catalytic amounts, and less corrosive than strong mineral acids like H₂SO₄. PPTS is a milder catalyst, which can be beneficial if your molecule contains other acid-sensitive groups, but it may require longer reaction times or higher temperatures.
Q4: How do I know when the reaction is complete?
The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting aldehyde from the acetal product. The product, being less polar, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: My final product is a persistent oil. How can I purify it?
If the product fails to crystallize, it is likely due to minor impurities. The most effective method for purification is silica gel column chromatography. Use the eluent system developed for TLC monitoring to separate the product from any remaining starting material or non-polar impurities. After chromatography and solvent removal, attempt crystallization again from a different solvent system (e.g., diethyl ether/hexane).
Visualizing the Process
Diagrams can clarify the reaction pathway, potential pitfalls, and the logical steps for troubleshooting.
Caption: Main synthetic route to the target compound.
Caption: Equilibrium showing the desired forward reaction and the hydrolysis side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should adapt it based on the scale of their reaction and available laboratory equipment.
Materials:
-
3-Bromo-4-formylbenzonitrile (1.0 eq)
-
Ethylene glycol (1.2 - 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 - 0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add 3-Bromo-4-formylbenzonitrile, toluene (to a concentration of ~0.5 M), ethylene glycol, and a catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. The water will be collected in the arm of the Dean-Stark trap while the toluene returns to the flask.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. The NaHCO₃ wash is critical to neutralize the acid catalyst and prevent hydrolysis.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography if necessary to yield 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile as a pure solid.
References
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. [Link]
- Fife, T. H., & Natarajan, R. (1985). General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes and 1,3-Oxathiolanes. The Hydrolysis of Acetals and Thioacetals of p-(Dimethylamino)benzaldehyde. Contribution from the Department of Biochemistry, University of Southern California.
-
Silva, A. M. G., et al. (2014). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. ResearchGate. [Link]
-
BASF. (n.d.). 1,3-Dioxolane Technical Bulletin. Sciencemadness.org. Retrieved from [Link]
- Laurent, R. N., et al. (1960). Hydrolisis of cyclic acetals: 1,3-dioxane, 1,3-dioxlane, and 1,3,6-trioxcane. Bulletin de la Société Chimique de France, 926-930. Referenced in RU2036919C1.
-
Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
Challenges in the deprotection of the dioxolane group in "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile"
[1]
Ticket ID: CHEMO-SELECT-882 Subject: Chemoselective Cleavage of Dioxolane in the Presence of Nitrile Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Root Cause Analysis
User Issue: Researchers frequently report low yields or "over-reaction" when attempting to remove the 1,3-dioxolane protecting group from 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile to generate the corresponding aldehyde. Common failures include the formation of the primary amide (hydrolysis of the nitrile) or incomplete conversion of the starting material.
Root Cause Analysis (The "Why"): This transformation presents a classic chemoselectivity conflict compounded by steric effects:
-
The Chemoselectivity Trap: Both acetals (dioxolanes) and nitriles are sensitive to aqueous acid. While acetals are generally more labile, the specific conditions required to drive the equilibrium toward the aldehyde (excess water, heat, strong acid) often overlap with the conditions that hydrolyze nitriles to amides (
). -
The Steric Barrier (Critical Insight): The bromine atom at the 3-position is ortho to the dioxolane ring at the 4-position. This steric bulk impedes the initial protonation and the subsequent attack of water on the oxocarbenium intermediate.
-
Consequence: Users often increase temperature or acid concentration to overcome this steric sluggishness, inadvertently crossing the activation energy threshold for nitrile hydrolysis.
-
Visualizing the Conflict
The following diagram illustrates the competing reaction pathways.
[1]
Recommended Protocols
To bypass the "Acid + Water" trap, we recommend Transacetalization . Instead of using water to hydrolyze the acetal, we use a sacrificial ketone (acetone) to "swap" the protecting group. The released ethylene glycol is trapped by acetone to form a volatile ketal, driving the equilibrium without requiring excess water or strong heat.
Method A: Iodine-Catalyzed Transacetalization (The "Gold Standard")
Best for: High chemoselectivity, mild conditions, and speed.
Mechanism: Molecular iodine (
| Parameter | Specification |
| Reagents | Molecular Iodine ( |
| Stoichiometry | 10-20 mol% |
| Temperature | Room Temperature (25°C) |
| Time | 15 min – 2 hours (Monitor via TLC) |
Step-by-Step Protocol:
-
Dissolve 1.0 mmol of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in 10 mL of reagent-grade acetone.
-
Add 0.1 mmol (25.4 mg) of molecular iodine (
). -
Stir at room temperature. The solution will be dark brown.
-
Monitor: Check TLC every 20 minutes. The ortho-bromo group may slow the reaction compared to unhindered substrates.
-
Quench: Once complete, add saturated aqueous
(sodium thiosulfate) dropwise until the iodine color disappears (solution turns yellow/clear). -
Workup: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over
, and concentrate.[2]
Method B: PPTS-Catalyzed Transacetalization
Best for: Users who cannot use Iodine (e.g., if trace alkene impurities are present elsewhere).[1]
Mechanism: Pyridinium p-toluenesulfonate (PPTS) provides a buffered, mild proton source that is sufficient to activate the acetal but generally too weak to hydrolyze the nitrile at moderate temperatures.
| Parameter | Specification |
| Reagents | PPTS, Acetone, Water (Trace) |
| Stoichiometry | 30 mol% PPTS |
| Temperature | Reflux (56°C) |
| Time | 2 – 6 hours |
Step-by-Step Protocol:
-
Dissolve the substrate in wet acetone (acetone containing ~1-2% water).[1] The water is necessary for the final hydrolysis step, but the acetone concentration keeps the equilibrium favorable.
-
Add 30 mol% PPTS.
-
Heat the mixture to a gentle reflux.
-
Critical Check: Do not let the reaction run overnight without monitoring. Extended reflux can eventually degrade the nitrile.
-
Workup: Cool to RT. Neutralize with solid
. Filter off solids and concentrate.[2]
Troubleshooting & FAQs
User Report: "I tried 2N HCl in THF, but I see a new spot on TLC that is very polar." Diagnosis: You have likely hydrolyzed the nitrile to the primary amide. Fix: Switch to Method A (Iodine/Acetone). If you must use aqueous acid, use 5% Formic Acid in wet silica gel, which is far milder than mineral acids.
User Report: "The reaction stalls at 50% conversion using Method A." Diagnosis: The equilibrium is not shifting. The ethylene glycol released is re-reacting with your aldehyde because the acetone is not effectively trapping it (perhaps the acetone is too wet). Fix:
-
Use fresh, dry acetone.
-
Add a dehydrating agent like Molecular Sieves (3Å) to the reaction mixture to trap the released water/glycol complex.
User Report: "My product aldehyde is turning into a carboxylic acid during workup." Diagnosis: 2-Bromo-4-cyanobenzaldehyde is electron-deficient and prone to air oxidation (autoxidation).[1] Fix:
-
Perform all workups under an inert atmosphere (
/Ar) if possible. -
Do not store the aldehyde; proceed immediately to the next step (e.g., reductive amination, Wittig).
-
Add a stabilizer (like BHT) if storage is absolutely necessary.
Comparison of Methods
| Feature | Aqueous HCl (Traditional) | Iodine/Acetone (Recommended) | PPTS/Acetone |
| Nitrile Survival | Low (High Risk) | Excellent | Good |
| Reaction Rate | Fast | Fast | Moderate |
| Workup | Basic Neutralization | Thiosulfate Quench | Filtration/Evaporation |
| Steric Tolerance | High | High | Moderate |
References
-
Sun, J., et al. (2004). "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[1][3][4][5] The Journal of Organic Chemistry, 69(25), 8932–8934.[6]
- Relevance: Establishes the iodine-acetone protocol as a standard for chemoselective deprotection.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7]
- Relevance: The authoritative text on the stability of nitriles vs. acetals under various acidic conditions.
- Gautier, E. C., et al. "Pyridinium p-Toluenesulfonate (PPTS)." Encyclopedia of Reagents for Organic Synthesis.
-
ChemicalBook Entry. "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile."
- Relevance: Confirms the structural identity and commercial availability of the specific intermedi
Sources
- 1. 3-(1,3-Dioxolan-2-yl)benzonitrile, 97% synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
Improving the regioselectivity of reactions with "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile"
Welcome to the technical support resource for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond simple protocols to address the nuanced challenges of regioselectivity and reactivity, providing in-depth, field-tested insights in a practical question-and-answer format.
Understanding the Molecule: A Landscape of Competing Influences
Before troubleshooting, it is critical to understand the electronic and steric landscape of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. The regiochemical outcomes of its reactions are dictated by a delicate interplay between its three key functional groups.
-
Cyano Group (-CN): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director.[1][2]
-
Bromo Group (-Br): An electronegative atom that deactivates the ring via induction but also directs ortho and para to itself due to the resonance contribution of its lone pairs.[1][3]
-
Dioxolane Group (-CH(O-)₂): An acetal protecting group for the formyl group. The oxygen lone pairs make it an electron-donating group by resonance, directing ortho and para.[4][5] However, its non-planar, five-membered ring structure imparts significant steric bulk to the C4 position.
This complex arrangement presents unique challenges and opportunities for selective functionalization, primarily at the C3-Br bond.
Caption: Predicted reactivity map for the core scaffold.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This is the most common application for this substrate. Low yields or failed reactions are frequently encountered due to steric hindrance.
Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid is giving a low yield (<20%). What is the primary cause?
A1: The most probable cause is severe steric hindrance. The dioxolane group at C4 effectively shields the C3-Br bond. This impedes two crucial steps in the catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-Br bond and, more significantly, the final reductive elimination step to form the new C-C bond.[6][7] For highly hindered substrates, reductive elimination is often the rate-limiting step.
Q2: How can I overcome the steric hindrance in my Suzuki coupling?
A2: A multi-faceted approach is required. Simply increasing temperature or reaction time is often insufficient and can lead to catalyst decomposition or protodeboronation of your boronic acid.[7]
-
Ligand Selection is Critical: Standard ligands like PPh₃ are ineffective. You must use bulky, electron-rich phosphine ligands designed for challenging couplings. These ligands stabilize the palladium center and promote the difficult oxidative addition and reductive elimination steps.[8][9][10]
-
Base and Solvent Choice: The choice of base is not trivial. Stronger, non-nucleophilic bases are often preferred. Anhydrous conditions are paramount to prevent the competing protodeboronation side reaction.
| Parameter | Recommendation 1 (High Success) | Recommendation 2 (Alternative) | Rationale |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladacycle (e.g., G3-XPhos) | Pre-formed palladacycles can be more stable and efficient.[11] |
| Ligand | XPhos or SPhos | RuPhos or tBuXPhos | Bulky, electron-rich ligands accelerate reductive elimination.[10] |
| Base | K₃PO₄ (finely powdered) | Cs₂CO₃ | Strong, yet moderately soluble bases that minimize side reactions.[12][13] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | Toluene/H₂O or 2-MeTHF | Aprotic polar solvents are generally effective. The small amount of water can aid in dissolving the base and facilitating transmetalation. |
| Temperature | 80-110 °C | 80-110 °C | High enough to overcome activation energy but low enough to preserve catalyst lifetime. |
Q3: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of -Br with -H). What is going wrong?
A3: Hydrodehalogenation in Buchwald-Hartwig reactions is often a result of a competing reaction pathway where a β-hydride elimination occurs from the palladium amide intermediate before reductive elimination can take place.[14] This is more common with sterically hindered substrates where reductive elimination is slow. Another cause can be catalyst decomposition leading to palladium nanoparticles that are active for hydrodehalogenation.
Solution:
-
Use a Bulky Ligand: As with Suzuki coupling, bulky ligands (e.g., Josiphos, XPhos) can create a steric environment around the palladium that favors reductive elimination over β-hydride elimination.[15][16][17]
-
Choice of Base: Use a non-nucleophilic base like NaOt-Bu or LHMDS. Strong bases are required to deprotonate the amine for the catalytic cycle to proceed efficiently.[15][18]
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that gives a reasonable conversion rate to minimize catalyst decomposition.
Caption: Decision workflow for troubleshooting low-yield cross-coupling reactions.
Troubleshooting Guide: Lithium-Halogen Exchange
Q4: I am trying to perform a lithium-halogen exchange using n-BuLi followed by quenching with an electrophile, but I am only recovering the starting material or debrominated starting material. Why?
A4: This is a classic issue when working with multifunctional aromatic systems at low temperatures.
-
Reaction with the Nitrile Group: The nitrile group is electrophilic and can be attacked by organolithium reagents.[19][20] This side reaction becomes competitive if the temperature is not kept sufficiently low, typically below -78 °C, and often as low as -100 °C.[19]
-
Incomplete Exchange: The bromine-lithium exchange is extremely fast but requires precise stoichiometry and temperature control. If your n-BuLi reagent has degraded or if there is moisture in your solvent, the effective concentration will be lower, leading to incomplete conversion.
-
Premature Quenching: The resulting aryllithium species is a very strong base. If your electrophile is not added promptly or if there are any acidic protons in the system (including from the solvent, THF, which can be deprotonated over time), the aryllithium will be quenched to give the debrominated product, 4-(1,3-dioxolan-2-yl)benzonitrile.
Q5: What is the optimal protocol for a successful lithium-halogen exchange on this substrate?
A5: Precision is key. The following protocol minimizes common failure points.
Experimental Protocol: Lithiation and Electrophilic Quench
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in anhydrous THF (e.g., 0.2 M concentration).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath. It is critical to maintain this temperature.
-
Lithiation: Slowly add 1.05 equivalents of n-BuLi (typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -95 °C.
-
Stirring: Stir the resulting mixture at -100 °C for 30 minutes. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add 1.2 equivalents of the desired electrophile (e.g., trimethylsilyl chloride, a ketone, etc.) as a solution in anhydrous THF, again ensuring the temperature is maintained.
-
Warm and Quench: After stirring for 1 hour at low temperature, slowly allow the reaction to warm to 0 °C before quenching carefully with a saturated aqueous solution of NH₄Cl.
-
Workup: Proceed with a standard aqueous workup and extraction.
Frequently Asked Questions (FAQs)
Q6: Is the dioxolane protecting group stable under my reaction conditions?
A6: The 1,3-dioxolane group is an acetal, which is generally stable to basic, nucleophilic, and reductive conditions.[21][22] However, it is highly sensitive to acid .[23][24] Even mildly acidic conditions, such as an aqueous workup with dilute HCl or silica gel chromatography with an unbuffered eluent, can cause partial or complete hydrolysis back to the aldehyde. Always use a buffered or basic aqueous workup (e.g., saturated NaHCO₃ solution) and consider pre-treating your silica gel with triethylamine if purification by column chromatography is necessary.
Q7: If I were to attempt an electrophilic aromatic substitution (e.g., nitration), where would the new substituent add?
A7: This is not a recommended reaction for this substrate. The conditions for most electrophilic aromatic substitutions (e.g., strong acids) would immediately hydrolyze the dioxolane protecting group.[23] Furthermore, you have a competition between the ortho, para-directing bromo and dioxolane groups and the meta-directing nitrile group on a ring that is, on balance, deactivated.[1][2][25] The outcome would likely be a complex mixture of products with low yields. Direct functionalization via cross-coupling or lithiation at the C-Br bond is a much more predictable and high-yielding strategy.
Q8: What is the best way to monitor the progress of these reactions?
A8: Thin-Layer Chromatography (TLC) is effective, but co-elution of starting material and byproducts can be an issue. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. They provide unambiguous identification of the starting material, desired product, and key byproducts like the debrominated starting material, allowing for precise reaction optimization.
References
-
Vertex AI Search Result[1] Directing Groups in SE Ar. (n.d.).
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- JoVE. (2025, May 22).
- Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
- Aakash Institute. (n.d.).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
- BenchChem. (n.d.). Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Semantic Scholar. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- RSC Publishing. (2023, March 2). 1,3-Dioxolane compounds (DOXs) as biobased reaction media.
- Wikipedia. (n.d.). Suzuki reaction.
- Common Organic Chemistry. (n.d.).
- Khan Academy. (n.d.). Multiple substituents (video).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Publications. (n.d.). Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis.
- Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- PubChem. (n.d.). 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile.
- CymitQuimica. (n.d.). 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.
- XMB. (2019, May 18). Troubles with Lithium-Halogen exchange reaction.
- ResearchGate. (n.d.). Conversion of nitrile to other functional groups.
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sciencemadness.org [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
- 21. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 22. scribd.com [scribd.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Khan Academy [khanacademy.org]
"3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile" reaction scale-up issues
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. This resource is designed for researchers, process chemists, and drug development professionals who utilize this key intermediate. We will address common challenges encountered during scale-up, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure robust and reproducible outcomes.
Introduction: The Challenge of a Sensitive Intermediate
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a valuable building block in medicinal chemistry, often serving as a precursor for more complex molecular architectures. Its synthesis involves the protection of the aldehyde in 3-Bromo-4-formylbenzonitrile as a cyclic acetal. While straightforward on a lab scale, scaling this reaction presents significant challenges primarily related to the equilibrium nature of the reaction and the acid-lability of the dioxolane protecting group. This guide provides field-proven insights to navigate these issues effectively.
The core of the synthesis is the acid-catalyzed reaction between 3-Bromo-4-formylbenzonitrile and ethylene glycol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol, and subsequent cyclization and dehydration.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses the most common issues encountered during the scale-up of this reaction in a practical question-and-answer format.
Q1: My reaction is stalling. LC-MS analysis shows a significant amount of the starting aldehyde (3-Bromo-4-formylbenzonitrile) remains, even with extended reaction times and a stoichiometric excess of ethylene glycol. What is the primary cause?
A1: This is the most frequently reported issue and almost always points to inefficient water removal. Acetal formation is a reversible equilibrium reaction.[1] On a small scale, a large excess of diol or solvent can drive the reaction forward, but during scale-up, the water generated must be actively removed to push the equilibrium towards the product.
Causality & Solution:
-
Inefficient Dehydration: The presence of water, a product of the reaction, will force the equilibrium back to the starting materials according to Le Châtelier's principle.
-
Catalyst Activity: The acid catalyst can be deactivated by excess water.
-
Scale-Up Solution: A Dean-Stark apparatus is the standard and most effective method for water removal at scale. The choice of solvent is critical; it must be immiscible with water and form a lower-boiling azeotrope. Toluene or heptane are common choices.
| Water Removal Method | Scale | Advantages | Disadvantages |
| Dean-Stark Apparatus | Lab to Plant | Highly efficient; continuous removal; easy to monitor reaction progress by water collection. | Requires a solvent that forms a suitable azeotrope with water. |
| Molecular Sieves | Lab to Kilo-Lab | Good for smaller scales; can be used with various solvents. | Stoichiometric requirement; can be costly and difficult to handle at large scale; potential for fines. |
| Orthoesters | Lab Scale | React chemically with water; mild conditions. | Introduces byproducts that must be removed; cost. |
Recommendation: For any scale beyond a few grams, transitioning to a Dean-Stark setup is essential for achieving high conversion. Ensure the system is properly sealed to prevent atmospheric moisture from entering.
Q2: I achieved a high conversion, but during work-up and isolation, I'm observing significant deprotection back to the starting aldehyde. How can I prevent this product reversal?
A2: This issue highlights the primary liability of this molecule: the acid sensitivity of the 1,3-dioxolane protecting group.[2][3] Dioxolanes are readily hydrolyzed back to the corresponding carbonyl compound in the presence of even trace amounts of acid and water.[4] The work-up procedure is therefore as critical as the reaction itself.
Troubleshooting Workflow for Deprotection:
Key Actions:
-
Neutralize Thoroughly: Before any aqueous work-up, cool the reaction mixture and quench the acid catalyst with a mild inorganic base like saturated sodium bicarbonate solution or a 10% potassium carbonate solution until the aqueous layer is distinctly basic (pH > 8).
-
Avoid Acidic Reagents: Be aware that some reagents or solvents can be acidic. For example, dichloromethane can contain trace amounts of HCl, which can be sufficient to cause hydrolysis.[2] If using chlorinated solvents, consider passing them through a plug of basic alumina.
-
Purification Considerations: Standard silica gel is acidic and can cause significant deprotection on the column. If chromatography is necessary, deactivate the silica gel by pre-slurrying it with a solvent containing 1-2% triethylamine. Alternatively, use neutral alumina.
Q3: My scaled-up reaction is producing a dark, tarry crude product with a complex impurity profile, making crystallization difficult. What are the likely side reactions?
A3: Dark coloration and polymerization often stem from the aldehyde starting material, especially under harsh acidic conditions or at elevated temperatures.
Potential Side Reactions & Mitigation:
-
Aldehyde Self-Condensation/Polymerization: 3-Bromo-4-formylbenzonitrile, like many aromatic aldehydes, can undergo acid-catalyzed self-condensation reactions, leading to polymeric byproducts.
-
Mitigation: Maintain the lowest effective temperature. While azeotropic water removal requires heat, avoid excessive temperatures or prolonged heating times once the reaction is complete. A typical reflux temperature in toluene (~110 °C) is usually sufficient without causing significant degradation.
-
-
Catalyst-Induced Degradation: Strong acids like sulfuric acid can cause charring at higher temperatures.
-
Mitigation: Use a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[3] These are highly effective and less prone to causing degradation.
-
-
Ethylene Glycol Byproducts: At high temperatures, ethylene glycol can dehydrate or polymerize.
-
Mitigation: Use a moderate excess of ethylene glycol (e.g., 1.2 to 1.5 equivalents). A very large excess is unnecessary with efficient water removal and can complicate purification.
-
Purification Strategy at Scale: For multi-kilogram quantities, chromatography is often impractical. A robust crystallization is preferred. If the crude product is oily or tarry, consider a "solvent-antisolvent" approach. Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., heptane or hexane) until turbidity is observed, then cool to induce crystallization. An initial wash of the crude organic solution with a bisulfite solution can help remove residual aldehyde, potentially simplifying the final purification.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended catalyst and loading for this reaction at scale?
-
A: p-Toluenesulfonic acid (p-TsOH) monohydrate is the most common and cost-effective catalyst.[1][5] A catalytic loading of 0.01 to 0.05 molar equivalents relative to the limiting reagent (3-Bromo-4-formylbenzonitrile) is typically sufficient. Higher loadings do not significantly increase the reaction rate but can complicate the work-up and increase the risk of deprotection.
-
-
Q: What are the ideal storage conditions for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile?
-
A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at cool temperatures (2-8 °C). The primary concern is hydrolysis from atmospheric moisture, which can be accelerated by any trace acidic residue. Storing it in a desiccator is also recommended.
-
-
Q: I am performing a downstream nucleophilic aromatic substitution (SNAr) on the bromide, but the reaction is failing. Could the protecting group be interfering?
-
A: The dioxolane group itself is stable to most nucleophiles and bases, making it well-suited for subsequent reactions like SNAr, Suzuki, or Buchwald-Hartwig couplings.[1] Reaction failure is more likely due to other factors. However, if your SNAr reaction requires high temperatures and has a long reaction time, or if the conditions generate in-situ acidity, you should re-evaluate the stability of the protecting group under those specific conditions. Always run a control experiment with the protected starting material under the reaction conditions (without the nucleophile/catalyst) to check for decomposition.
-
Experimental Protocol: Scaled Synthesis and Purification
This protocol is designed for a ~100g scale and incorporates the troubleshooting advice discussed above.
Materials:
-
Ethylene Glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (5-10 volumes, e.g., 500-1000 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Heptane (for crystallization)
Equipment:
-
Multi-neck round-bottom flask appropriately sized for the solvent volume
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark trap and condenser
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 3-Bromo-4-formylbenzonitrile (100 g), toluene (700 mL), ethylene glycol (1.5 eq), and p-TsOH monohydrate (0.02 eq).
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 3-6 hours). The reaction can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture. The reaction is complete when <1% of the starting aldehyde remains.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (< 30 °C). Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution (approx. 300 mL).
-
Work-up:
-
Shake the separatory funnel, venting frequently. Separate the layers. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 200 mL) and then brine (1 x 200 mL). These washes ensure complete removal of the acid catalyst and any water-soluble components.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product, which may be an oil or a waxy solid.
-
Purification (Crystallization):
-
Dissolve the crude product in a minimum amount of warm toluene or ethyl acetate.
-
While stirring, slowly add heptane (typically 3-5 volumes relative to the dissolving solvent) until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, and then in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
This robust procedure minimizes the risk of deprotection and is designed to yield high-purity material suitable for downstream applications.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
- Kocienski, P. J.Protecting Groups. (Thieme, 2004).
-
Salmi, E. J. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica, 1961. Available at: [Link]
-
Liu, B., & Thayumanavan, S. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). (Illustrates the mechanism of acetal hydrolysis). Available at: [Link]
-
PubChem. 3-Bromo-4-formylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-BroMo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the substrate 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile . Our aim is to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Introduction to the Substrate: A Molecule of Dichotomy
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile presents a unique set of challenges and opportunities in cross-coupling catalysis. Its chemical personality is defined by two key features:
-
Electronic Deficiency : The potent electron-withdrawing nature of the nitrile group (-CN) activates the C-Br bond, making oxidative addition to a Pd(0) catalyst generally more facile compared to electron-rich aryl bromides.
-
Steric Hindrance : The presence of the 1,3-dioxolane group ortho to the bromine atom introduces steric bulk that can impede the approach of the catalyst and the coupling partner, potentially slowing down the reaction and requiring specialized ligands.
This guide will dissect these characteristics to provide a logical framework for catalyst selection and reaction optimization across various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a cross-coupling reaction with 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile?
A1: The main challenges are twofold: overcoming the steric hindrance from the ortho-dioxolane group and ensuring the stability of the acetal protecting group under the chosen reaction conditions. While the electron-withdrawing nitrile group facilitates oxidative addition, the steric bulk requires a carefully selected catalyst system, typically involving bulky and electron-rich ligands, to promote both the oxidative addition and the subsequent reductive elimination steps.
Q2: Is the 1,3-dioxolane protecting group stable under typical cross-coupling conditions?
A2: Generally, yes. Cyclic acetals like 1,3-dioxolanes are stable to a wide range of basic, nucleophilic, and reductive conditions commonly employed in cross-coupling reactions.[1][2][3] However, they are sensitive to acidic conditions. Therefore, care must be taken to avoid any acidic workup steps until the reaction is complete. While stable with weaker inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, caution is advised when using very strong bases like sodium tert-butoxide (NaOt-Bu), especially at elevated temperatures, as this could potentially lead to decomposition.
Q3: Can the nitrile group interfere with the cross-coupling reaction?
A3: In most standard cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig, the nitrile group is a well-tolerated and spectator functional group. However, under specific conditions, particularly with strong bases and certain palladium catalysts, side reactions such as α-arylation of the nitrile can occur, though this is not a common pathway in the context of these primary coupling reactions.[4] Additionally, some palladium complexes can coordinate to the nitrile, but this is not typically a catalytically deactivating pathway.[5]
Q4: Which cross-coupling reactions are most suitable for this substrate?
A4: This substrate is amenable to a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling : For C-C bond formation with boronic acids or esters. This is often the first choice due to the mild reaction conditions and high functional group tolerance.
-
Buchwald-Hartwig Amination : For the formation of C-N bonds with a wide range of amines. This reaction often requires careful selection of a strong, non-nucleophilic base.
-
Heck Reaction : For C-C bond formation with alkenes.
-
Sonogashira Coupling : For C-C bond formation with terminal alkynes.
The choice of reaction will depend on the desired final product.
Catalyst and Ligand Selection Guide
The success of a cross-coupling reaction with this sterically hindered and electron-deficient substrate hinges on the judicious choice of the palladium catalyst and, more importantly, the supporting ligand.
The Role of the Ligand
The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For a substrate like 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, the ideal ligand should possess:
-
Bulkiness : To promote reductive elimination, which can be the rate-limiting step for sterically congested biaryls.
-
Electron-Richness : To facilitate the oxidative addition of the aryl bromide.
Below is a table summarizing recommended catalyst systems for different cross-coupling reactions.
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligands | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, SImes | These bulky, electron-rich ligands are highly effective for coupling sterically hindered substrates.[4][6] They accelerate both oxidative addition and reductive elimination. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines: XPhos, BrettPhos, RuPhos | These ligands have been specifically designed for C-N bond formation and are effective for coupling with a wide range of amines, including primary and secondary amines.[7][8][9] |
| Heck | Pd(OAc)₂, PdCl₂ | P(t-Bu)₃, P(o-tolyl)₃, NHCs | Bulky, electron-rich phosphines or NHCs are often required to achieve good yields, especially with less reactive alkenes.[1] |
Catalyst Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of reagents or solvent. | 1. Use a pre-catalyst or ensure in-situ generation of Pd(0) is effective. Increase ligand-to-palladium ratio. 2. For Suzuki, switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). For Buchwald-Hartwig, ensure the base is sufficiently strong (e.g., NaOt-Bu). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Use freshly distilled/dried solvents and high-purity reagents. Ensure boronic acid is not degraded. |
| Significant Dehalogenation | 1. Presence of water or protic impurities. 2. Base-promoted protonolysis. 3. β-hydride elimination (if coupling with alkyl partners). | 1. Use anhydrous conditions and rigorously dried solvents. 2. Switch to a weaker base if possible, or a different solvent system. 3. Use ligands with a larger bite angle.[10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles).[11] 2. Consider starting with a Pd(0) source like Pd₂(dba)₃. |
| Acetal Cleavage | 1. Presence of acidic impurities in reagents or solvents. 2. Hydrolysis during aqueous workup before neutralization. | 1. Ensure all reagents and solvents are free from acid. 2. Quench the reaction with a basic solution (e.g., saturated NaHCO₃) before performing an aqueous workup. |
Experimental Protocols
The following are general, illustrative protocols that should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies successful for sterically hindered aryl bromides.[6]
Materials:
-
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene/water mixture
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and XPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A patent for a similar transformation using the precursor 3-bromo-4-formylbenzonitrile provides a useful reference point for reaction conditions.[6]
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for coupling aryl halides with amines using bulky biaryl phosphine ligands.[7][8][9]
Materials:
-
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu.
-
Add the solvent, followed by the amine, and stir for a few minutes.
-
Add 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile to the mixture.
-
Heat the reaction to 90-110 °C and monitor for completion.
-
After cooling, quench the reaction by filtering through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify by column chromatography.
References
- Zhang, et al. (2024). G-quadruplex in mitochondria as a possible biomarker for mitophagy detection. WO2023150867A1.
-
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. (n.d.). ACS Publications. [Link]
-
Nitrile - Wikipedia. (n.d.). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions - Scribd. (n.d.). [Link]
-
Palladium - Wikipedia. (n.d.). [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium - Wikipedia [en.wikipedia.org]
- 6. WO2023150867A1 - Compounds for labelling nucleic acid and uses thereof - Google Patents [patents.google.com]
- 7. sci-hub.box [sci-hub.box]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. 4-Bromo-3-formylbenzonitrile | 89003-95-2 | Benchchem [benchchem.com]
- 10. 89891-69-0 | 2-Bromo-4-cyanobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Comparison: Isotopic Labeling Strategies Using 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Executive Summary: The Tri-Functional Challenge
In isotopic labeling for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile represents a high-value "tri-functional" scaffold. It contains three distinct reactive sites:
-
Aryl Bromide (C3): The primary handle for isotopic incorporation (D or
C). -
Nitrile (C1): A sensitive electrophile prone to nucleophilic attack.
-
1,3-Dioxolane (C4): A cyclic acetal protecting a reactive aldehyde.
This guide compares the performance of this specific protected scaffold against unprotected precursors and acyclic alternatives. The core thesis is that the 1,3-dioxolane moiety provides the necessary orthogonality to permit cryogenic lithium-halogen exchange without compromising the aldehyde or nitrile functionalities.
Comparative Analysis: Scaffold Performance
The following table summarizes the stability and suitability of different precursors for introducing a Deuterium (
Table 1: Precursor Performance in Organolithium Labeling
| Feature | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (Target) | 3-Bromo-4-formylbenzonitrile (Unprotected) | 3-Bromo-4-(dimethoxymethyl)benzonitrile (Acyclic) |
| Aldehyde Stability | High. Inert to n-BuLi at -78°C. | Fail. Reacts immediately (1,2-addition) to form alcohol. | Moderate. Stable to base, but hydrolyzes rapidly in acidic quench. |
| Nitrile Fidelity | High (at <-78°C). Dioxolane steric bulk aids protection. | N/A (Aldehyde reacts first). | Moderate. Less steric hindrance; higher risk of nucleophilic attack. |
| Workup Robustness | Excellent. Survives aqueous extraction and silica chromatography. | Poor. Product is often unstable.[1] | Low. Risk of acetal cleavage during |
| Isotopic Yield | 85-95% (Method A). | <10% (Complex mixture). | 60-75% (Loss due to hydrolysis). |
Core Protocol: Cryogenic Lithium-Halogen Exchange (Method A)
This is the "Gold Standard" method for introducing Deuterium (
Rationale
Direct metalation is required to activate the C-Br bond. However, the nitrile group is susceptible to nucleophilic attack by n-BuLi to form an imine (hydrolyzing to a ketone). To prevent this, we utilize kinetic control at cryogenic temperatures. The 1,3-dioxolane group is critical here: unlike the free aldehyde, it does not quench the lithiated species.
Step-by-Step Methodology
Reagents:
-
Substrate: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Base: n-Butyllithium (1.05 equiv, 2.5 M in hexanes) OR t-Butyllithium (2.1 equiv) for faster exchange.
-
Quench: Deuterium Oxide (
, >99.9% D) or Methanol- ( ).
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add substrate and anhydrous THF.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Internal temperature must be monitored.
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Self-Validating Check: The solution usually turns yellow/orange. If it turns deep red/brown, it may indicate nitrile attack (polymerization).
-
-
Incubation: Stir at -78°C for exactly 15 minutes.
-
Note: Extended stirring increases the risk of the lithiated species attacking the nitrile of a neighboring molecule.
-
-
Quench: Rapidly inject
(5.0 equiv) while still at -78°C. -
Warming: Remove cooling bath and allow to warm to Room Temperature (RT).
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Expected Results
-
Regioselectivity: >98% D-incorporation at C3.
-
Chemo-fidelity: <2% ketone formation (from nitrile attack).
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired exchange and the fatal side reactions, highlighting the protective role of the dioxolane.
Caption: Kinetic competition during lithiation. The dioxolane blocks the "Aldehyde Attack" pathway, while temperature control prevents "Nitrile Attack".
Alternative Strategy: Palladium-Catalyzed Cyanation (Method B)
If the goal is to introduce a Carbon-13 label at the nitrile position (
Precursor: 3-Bromo-4-(1,3-dioxolan-2-yl)iodobenzene.
Reagent:
Comparison to Method A:
-
Method A (Deuteration): Uses the title product; labels the ring.
-
Method B (Cyanation): Synthesizes the title product; labels the functional group.
Protocol Summary:
-
Combine iodo-precursor with
(0.6 equiv). -
Catalyst:
/ dppf. -
Solvent: DMF (wet) or NMP, 80°C.
-
Result: This yields the
-labeled version of the title compound.
Troubleshooting & Quality Control
To ensure the trustworthiness of your data, apply these self-validating checks:
| Observation | Root Cause | Corrective Action |
| Low Deuterium Incorporation (<80%) | Moisture in THF or incomplete lithiation. | Distill THF over Na/Benzophenone. Increase incubation time slightly (max 20 min). |
| New Spot on TLC (Lower Rf) | Deprotection of acetal.[2] | Ensure quench is not too acidic.[3] Use buffered |
| IR Peak at 1690 cm⁻¹ | Ketone formation (Nitrile attack). | Temperature spiked above -78°C. Use internal thermometer. Switch to Turbo Grignard ( |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive guide on Dioxolane stability vs. acyclic acetals).
-
Knochel, P., et al. (2005).[4] "Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles." Journal of Organic Chemistry, 70, 2200-2205.[4] Link (Foundational work on compatibility of organometallics with nitriles).
-
Bailey, W. F., & Patricia, J. J. (1988).[5] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 352, 1. (Kinetics of Li-Br exchange).
- Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. (Context on the importance of labeling nitrile scaffolds).
Sources
- 1. reddit.com [reddit.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the X-ray Crystallography of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile Derivatives: A Methodological and Predictive Analysis
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal insights into molecular conformation and intermolecular interactions that govern a compound's behavior. This guide provides a comprehensive overview of the crystallographic analysis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile and its derivatives. While this specific molecule is often a synthetic intermediate, its structural motifs are common in medicinal chemistry.
This document will delve into the established protocols for obtaining and analyzing single crystals of such compounds. Furthermore, in the absence of extensive public data on this exact molecule, we will present a comparative analysis based on structurally related compounds. This will allow us to predict the crystallographic behavior of the title compound and its derivatives, offering a valuable resource for researchers in the field.
Part 1: The Crystallization Challenge: From Powder to Diffraction-Quality Crystal
The primary hurdle in any crystallographic study is obtaining a single crystal of sufficient size and quality. For a molecule like 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, which possesses moderate polarity and several rotatable bonds, a systematic screening of crystallization conditions is essential.
Experimental Protocol: Obtaining Single Crystals
The following protocol outlines a robust starting point for the crystallization of small organic molecules like 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.
1. Purification of the Material:
-
Rationale: Impurities can significantly inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Method: The compound should be purified to >98% purity, as confirmed by NMR and elemental analysis. The final purification step should ideally be recrystallization or column chromatography.
2. Solvent Selection:
-
Rationale: The choice of solvent is critical. The ideal solvent will dissolve the compound at an elevated temperature but lead to supersaturation upon cooling or slow evaporation.
-
Screening: A primary screen should be conducted with a range of solvents of varying polarity. Good starting points include:
-
Non-polar: Hexane, Toluene
-
Moderately Polar: Ethyl Acetate, Dichloromethane, Acetone
-
Polar: Methanol, Ethanol, Acetonitrile
-
3. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a small vial to near saturation.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly over several days at a constant temperature.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., in a heated water bath).
-
Ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a solvent in which it is readily soluble (the "drop solvent").
-
Place a small drop of this solution on a siliconized glass slide.
-
In a sealed container, place a larger reservoir of a solvent in which the compound is poorly soluble (the "precipitant solvent").
-
Invert the slide over the reservoir (hanging drop) or place the drop in a well surrounded by the reservoir (sitting drop).
-
Over time, the precipitant solvent vapor will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Diagram: Crystallization Workflow
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Executive Summary & Chemical Profile
As researchers, we often treat waste disposal as a janitorial afterthought. However, with multi-functional intermediates like 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile , "standard" disposal can lead to unquantified risks.
This molecule contains three distinct functional groups that dictate its waste stream:
-
Aromatic Nitrile: A potential source of hydrogen cyanide (HCN) if exposed to strong acids.
-
Aryl Bromide: Mandates disposal in halogenated waste streams (EPA/RCRA compliance).
-
1,3-Dioxolane (Acetal): An acid-labile protecting group. In an acidic waste container, this hydrolyzes to release the reactive aldehyde 3-bromo-4-formylbenzonitrile and ethylene glycol.
The Directive: This compound must be segregated into Neutral/Basic Halogenated Organic waste streams. Under no circumstances should it be combined with acidic aqueous waste or acidic organic mixtures.
Chemical Property Table
| Property | Data | Operational Implication |
| CAS Number | 133051-76-6 (Analogous) | Identifier for waste manifesting. |
| Molecular Formula | C₁₀H₈BrNO₂ | Halogenated organic. |
| Physical State | Solid (crystalline powder) | Particulate control required (dust mask/hood). |
| Solubility | DMSO, DCM, Ethyl Acetate | Compatible with organic solvent waste streams. |
| Acidity/Stability | Acid-Sensitive (Acetal) | DO NOT MIX WITH ACIDS. |
| Key Hazards | Irritant (H315, H319), Acute Tox. | Standard PPE required.[1][2][3][4][5][6] |
The Chemistry of Risk: Why Segregation Matters
To understand the disposal protocol, we must visualize the chemical behavior of this molecule in a waste drum.
The Acid-Hydrolysis Risk Pathway
If this compound is mistakenly placed in an acidic waste container (e.g., with spent nitration mixtures or acid washes), the dioxolane ring collapses. While not explosive, this generates a new reactive species (aldehyde) and alters the waste profile, potentially violating the manifest description. More critically, the nitrile group presents a severe toxicity risk in acidic media.
Figure 1: Mechanism of acid-catalyzed hydrolysis and potential risks in mixed waste streams.[7]
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with RCRA regulations (US) and general laboratory safety standards (GLP).
Phase 1: Preparation & PPE
Before handling waste, verify the following:
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Ventilation: All operations must occur inside a certified chemical fume hood.
-
PH Check: Verify the receiving waste container is Neutral (pH 6-8) or Basic (pH 8-10) .
Phase 2: Waste Stream Segregation Logic
Follow this decision matrix to determine the correct disposal path.
Figure 2: Decision tree for segregating solid and liquid waste.
Phase 3: Operational Steps
Scenario A: Disposal of Pure Solid
-
Containment: Place the solid material into a screw-top jar or double-bag it in high-density polyethylene (HDPE) bags.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile"
-
Hazards: Toxic, Irritant.[1]
-
-
Placement: Deposit into the Solid Hazardous Waste drum.
Scenario B: Disposal of Solutions (Mother Liquor)
-
Compatibility Check: Ensure the solution does NOT contain strong mineral acids (HCl, H₂SO₄). If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 7 before adding to the waste container.
-
Segregation: Pour into the Halogenated Organic Solvents carboy (Green Label).
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute often mandates disposal in the halogenated stream to prevent contamination of fuel-blending streams [1, 2].
-
-
Rinsing: Rinse the original glassware with a small amount of acetone or dichloromethane and add the rinsate to the same halogenated waste container.
Emergency Procedures
In the event of a spill or exposure, immediate action is required.[2][5]
-
Spill (Solid):
-
Alert nearby personnel.[5]
-
Dampen a paper towel with water (to prevent dust) or use a dedicated chemical spill pad.
-
Sweep up carefully.
-
Place waste in a sealed bag and label as hazardous waste.
-
-
Spill (Liquid):
-
Cover with an absorbent material (vermiculite or spill pads).[5]
-
Do not use paper towels alone if the solvent is volatile/flammable.
-
Collect and dispose of as halogenated solid waste.
-
-
Exposure:
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[9] OSHA 3404-11R. Washington, DC: U.S. Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
-
PubChem. Compound Summary: 3-Bromobenzonitrile (Structural Analog). National Library of Medicine. Accessed Oct 2023. Available at: [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[10] 4th ed. John Wiley & Sons, 2007. (Reference for Dioxolane acid sensitivity).
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. hscprep.com.au [hscprep.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. usbioclean.com [usbioclean.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
